Ethyl 2-fluoroacetoacetate

概要

説明

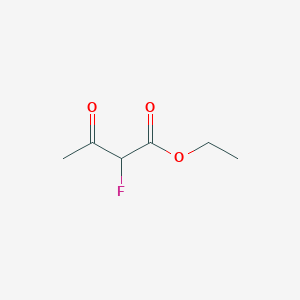

Ethyl 2-fluoroacetoacetate is an α-fluorinated β-keto ester with the molecular formula C6H9FO3. It is a clear, colorless to pale yellow liquid with a molecular weight of 148.13 g/mol. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various fluorinated compounds .

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2-fluoroacetoacetate can be synthesized by the fluorination of ethyl acetoacetate. One common method involves the reaction of ethyl acetoacetate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent added dropwise to a solution of ethyl acetoacetate in an inert solvent like dichloromethane .

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting 2-chloroacetoacetic acid ethyl ester with an excess of mixed gas containing fluorine gas. Hydrofluoric acid is used as both a solvent and a catalyst, and a fluorine surfactant is added to ensure uniform mixing and to suppress side reactions. The reaction is carried out at low temperatures to obtain high-purity this compound .

化学反応の分析

Substitution Reactions

Ethyl 2-chloroacetoacetate undergoes nucleophilic substitution, particularly with sulfur-containing nucleophiles:

Reaction with thiosemicarbazones :

- Forms heterocyclic substituted thiophene derivatives (e.g., non-steroidal anti-inflammatory agents).

- Mechanism : The chloro group is displaced by thiosemicarbazide, followed by cyclization to thiophene rings .

Example :

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Thiosemicarbazones, 75–95°C | Thiophene derivatives | 54–93% |

Reductive Dechlorination

Biological reduction :

- Saccharomyces cerevisiae catalyzes reductive dechlorination to produce chiral cis/trans-β-hydroxy esters .

- Key pathway :

Experimental conditions :

- Temperature: 20–25°C

- Solvent: Ethanol or aqueous systems

- Yield: >90% enantiomeric excess (ee) for specific isomers .

Electrochemical Oxidation

In the presence of catechols:

- Mechanism : Electrochemically generated quinones undergo Michael addition with ethyl 2-chloroacetoacetate.

- Products : Benzofuran derivatives (e.g., antimicrobial or anti-inflammatory intermediates) .

Optimized conditions :

| Parameter | Value |

|---|---|

| Solvent | H₂O/CH₃CN (90:10) |

| Voltage | 0.8–1.2 V vs. SCE |

| Temperature | 25°C |

Environmental Degradation

Atmospheric reaction with Cl radicals :

- Primary pathway : H-abstraction from the ester group or chloroalkyl chain.

- Products : Chlorinated aldehydes, ketones, and CO₂ .

Kinetic data :

| Reaction | Rate Constant (cm³/molecule·s) |

|---|---|

| Cl + Ethyl 2-chloroacetoacetate |

Stability and Side Reactions

Hydrolysis :

- Moisture induces hydrolysis to chloroacetic acid and ethyl acetoacetate .

- Accelerated by : High temperatures (>80°C), acidic/basic conditions .

Polycondensation :

Analytical Detection

Gas chromatography (GC) :

- Column : SE-5 (30 m × 0.25 mm × 0.25 µm).

- Conditions :

Step Temperature (°C) Ramp Rate (°C/min) Initial 90 – Final 160 30

Detection limit : 0.1% for 2-chloro isomer in 4-chloroacetoacetate .

科学的研究の応用

Synthesis of Fluorinated Compounds

Fluoroketones and Fluorinated Esters:

Ethyl 2-fluoroacetoacetate serves as a key intermediate in the synthesis of fluoroketones through alkylation and decarboxylation reactions. Its unique fluorine atom enhances the reactivity of the compound, making it suitable for various synthetic pathways. For instance, it has been utilized to create substituted 2-fluoro-3-oxoesters, demonstrating its utility in producing fluorinated derivatives that are often more bioactive than their non-fluorinated counterparts .

Monofluoromethylation Reactions:

Recent studies have highlighted the use of this compound as a carbanion precursor in monofluoromethylation reactions. This application allows for the introduction of fluorinated groups into complex organic molecules, enhancing their pharmaceutical potential. In one study, the compound was treated with strong bases to generate α-fluorocarbanions, which were then used to react with cyclic sulfamidates and sulfates, yielding high yields of fluoroamines .

Pharmaceutical Applications

Drug Intermediates:

this compound is recognized as an important pharmaceutical intermediate. Its derivatives are involved in the synthesis of various medicinal compounds. The presence of fluorine is known to improve the metabolic stability and bioavailability of drugs, making this compound particularly valuable in drug design .

Case Studies:

- Synthesis of Antiviral Agents: Research has shown that derivatives of this compound can be synthesized to develop antiviral agents. The fluorinated compounds exhibit enhanced activity against viral targets due to their altered electronic properties.

- Anticancer Compounds: Another study indicated that incorporating this compound into anticancer drug frameworks improves efficacy and selectivity towards cancer cells while reducing side effects .

Agricultural Chemistry

Pesticide Development:

The compound's applications extend into agricultural chemistry where it serves as a precursor for developing novel pesticides and herbicides. The introduction of fluorine into agrochemicals can enhance their potency and reduce degradation rates in the environment .

Analytical Methods

This compound is also employed in analytical chemistry for detecting related compounds. For example, gas chromatography has been utilized to analyze its presence in mixtures, showcasing its importance in quality control processes within chemical manufacturing .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing fluoroketones and substituted esters | Enhanced reactivity and specificity |

| Pharmaceuticals | Key intermediate in drug synthesis | Improved metabolic stability and bioavailability |

| Agricultural Chemistry | Precursor for developing pesticides and herbicides | Increased potency and environmental stability |

| Analytical Chemistry | Used in gas chromatography for detection purposes | Effective quality control |

作用機序

The mechanism of action of ethyl 2-fluoroacetoacetate involves its role as a reactive intermediate in various chemical reactions. Its α-fluorinated β-keto ester structure makes it a versatile nucleophile, capable of participating in a wide range of addition and substitution reactions. The presence of the fluorine atom enhances its reactivity and selectivity in these reactions .

類似化合物との比較

Ethyl 2-fluoroacetoacetate can be compared with other similar compounds, such as:

Ethyl acetoacetate: Lacks the fluorine atom, making it less reactive in certain fluorination reactions.

Ethyl difluoroacetoacetate: Contains two fluorine atoms, which can further enhance its reactivity but may also introduce additional steric hindrance.

Methyl acetoacetate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.

Uniqueness: The presence of the fluorine atom in this compound imparts unique reactivity and selectivity, making it a valuable intermediate in the synthesis of fluorinated compounds. Its ability to participate in a variety of reactions, including Michael addition and asymmetric Mannich reactions, sets it apart from non-fluorinated analogs .

生物活性

Ethyl 2-fluoroacetoacetate (C6H9FO3) is an α-fluorinated β-keto ester that exhibits significant biological activity, making it a valuable compound in organic synthesis and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and applications, supported by relevant data tables and research findings.

Overview of this compound

This compound is primarily utilized as an intermediate in the synthesis of various fluorinated compounds. Its unique structure allows it to participate in a variety of chemical reactions, which are crucial for developing biologically active molecules.

Target of Action : this compound serves as a precursor in synthesizing enzyme inhibitors and receptor ligands. Its reactivity is attributed to the presence of the fluorine atom, which enhances its electrophilicity compared to non-fluorinated analogs.

Mode of Action : The compound participates in several key reactions:

- Michael Addition : Acts as a nucleophile in Michael addition reactions, facilitating the formation of carbon-carbon bonds.

- Asymmetric Mannich Reaction : Used to synthesize β-amino carbonyl compounds, which have significant biological relevance.

- Enantioselective Organocatalytic Conjugate Addition : Involved in forming chiral products, enhancing its utility in drug development.

Biological Activity

This compound has been shown to exhibit various biological activities, including:

- Antimicrobial Properties : It has been investigated for its potential to inhibit bacterial growth.

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, making it useful in developing therapeutic agents targeting metabolic pathways.

Synthesis and Applications

Research indicates that this compound is effective in synthesizing monofluorinated functionalized compounds. For instance, it has been successfully used to prepare monofluorinated spiro-pyrazole-pyridine derivatives, which are of interest in medicinal chemistry due to their biological activities .

Pharmacokinetics

The pharmacokinetic profile suggests that this compound may possess favorable bioavailability due to its physical properties, such as a boiling point of 183 °C and a density of 1.181 g/mL at 25 °C .

Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains one fluorine atom; versatile reactivity | Enzyme inhibitors; potential antimicrobial |

| Ethyl Acetoacetate | Lacks fluorine; less reactive | Limited biological activity |

| Ethyl Difluoroacetoacetate | Contains two fluorine atoms; higher reactivity | Enhanced enzyme inhibition potential |

| Methyl Acetoacetate | Methyl group instead of ethyl; affects solubility | Similar but less active than ethyl variant |

Chemical Reactions Analysis

This compound undergoes various chemical reactions that contribute to its biological activity:

- Michael Addition Reactions : It can react with electron-deficient alkenes or alkynes, forming new carbon-carbon bonds essential for synthesizing complex molecules.

- Fluoromethylation : This compound has been utilized to introduce fluoromethyl groups into cyclic sulfamidates and sulfates, leading to the formation of γ- and δ-fluoroamines with yields ranging from 83% to 90% .

特性

IUPAC Name |

ethyl 2-fluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTFQLHOTAJQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282119 | |

| Record name | Ethyl 2-fluoroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522-41-4 | |

| Record name | Butanoic acid, 2-fluoro-3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-fluoroacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1522-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-fluoroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-fluoro-3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of ethyl 2-fluoroacetoacetate in organic synthesis?

A1: this compound serves as a valuable precursor for various heterocyclic compounds. For instance, it plays a crucial role in synthesizing monofluorinated functionalized 4H-pyran derivatives [] and monofluorinated spiro-pyrazole-pyridine derivatives. [, ] These heterocyclic compounds are significant in medicinal chemistry due to their potential biological activities.

Q2: Can this compound be used to introduce fluorine atoms into molecules?

A2: Yes, this compound acts as a fluoromethylation agent in organic synthesis. [] Researchers successfully employed it to introduce fluoromethyl groups into cyclic sulfamidates and sulfates, leading to the formation of γ- and δ-fluoroamines and γ- and δ-fluoroalcohols. This methodology is particularly useful as it allows for the regioselective incorporation of fluorine into complex molecules.

Q3: How does the fluorine atom in this compound influence its reactivity?

A3: The presence of fluorine significantly impacts the reactivity of this compound. The electron-withdrawing nature of fluorine enhances the acidity of the α-proton, making it easier to deprotonate and generate the corresponding α-fluorocarbanion. [] This carbanion acts as a nucleophile in various reactions, allowing for the introduction of fluorine-containing moieties into target molecules.

Q4: What is the significance of using this compound in asymmetric synthesis?

A4: this compound is a valuable substrate in developing asymmetric catalytic reactions. Researchers have explored its use in dynamic kinetic resolution, a powerful strategy for obtaining enantiomerically enriched compounds. For instance, the dynamic kinetic resolution of racemic this compound over a Cinchona alkaloid-modified platinum catalyst has been reported. [, ] This process utilizes the inherent chirality of the catalyst to selectively hydrogenate one enantiomer of the racemic mixture, ultimately leading to an enantiomerically enriched product.

Q5: Are there any specific structural features of this compound that are important for its applications?

A5: The presence of both the fluorine atom at the α-position and the acetoacetate moiety contributes to the unique reactivity of this compound. This combination makes it a valuable synthon for constructing a variety of fluorinated molecules. [] For example, in the synthesis of fluorinated allyl products via palladium-catalyzed asymmetric allylic substitutions, both the fluorine atom and the acetoacetate group are essential for achieving high enantioselectivity. []

Q6: Has this compound been used in the development of any pharmaceuticals?

A6: While this compound itself may not be a pharmaceutical agent, its utility as a building block in synthesizing chiral α-fluorocarbonyl systems is noteworthy. [] These systems are gaining traction in the pharmaceutical industry due to the influence of fluorine on a drug molecule's bioactivity. The development of a 6-membered fluorolactam using this compound as a starting material highlights its potential in medicinal chemistry. [] This fluorolactam acts as an intermediate in synthesizing a pre-clinical candidate spleen tyrosine kinase (Syk) inhibitor, showcasing the compound's indirect role in drug discovery.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。